

A Comparative Analysis of Insect Repellents: Dimethyl Carbate, Picaridin, and IR3535

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl carbate*

Cat. No.: *B1252131*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three insect repellent active ingredients: **Dimethyl carbate**, Picaridin, and IR3535. The information presented is intended to assist researchers and professionals in the field of drug and repellent development in understanding the performance, mechanisms, and safety profiles of these compounds, supported by available experimental data.

Introduction

The selection of an effective and safe insect repellent is a critical component of public health strategies to prevent vector-borne diseases. While N,N-Diethyl-meta-toluamide (DEET) has long been considered the gold standard, concerns over its potential for skin irritation and material damage have driven the development and adoption of alternative active ingredients. This guide focuses on a comparative analysis of **Dimethyl carbate**, a historically significant repellent, and two newer generation compounds, Picaridin and IR3535, which have gained prominence for their favorable characteristics.

Dimethyl carbate is an older synthetic repellent, often used in combination with other substances in formulations developed in the mid-20th century.^[1] While historically important, its use has largely been superseded by newer compounds, and extensive modern comparative efficacy data is limited.

Picaridin (also known as Icaridin or KBR 3023) is a synthetic repellent derived from piperidine, the same chemical family as the plant compound that gives black pepper its pungent smell.[\[2\]](#) [\[3\]](#) It has been widely adopted globally due to its broad efficacy, low potential for skin irritation, and lack of damaging effects on plastics and synthetic fabrics.[\[4\]](#)[\[5\]](#)

IR3535 (Ethyl butylacetylaminopropionate) is a synthetic biopesticide that is structurally based on the naturally occurring amino acid β -alanine.[\[6\]](#) It is recognized for its excellent safety profile and has been used in Europe for over 30 years.[\[7\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data for **Dimethyl carbate**, Picaridin, and IR3535, focusing on their efficacy and toxicity. It is important to note the limited availability of recent, direct comparative efficacy data for **Dimethyl carbate**.

Table 1: Efficacy Data - Complete Protection Time (CPT) and Effective Dose (ED)

Active Ingredient	Concentration	Target Insect	Complete Protection Time (CPT)	Effective Dose (ED)
Dimethyl carbate	Not specified in recent studies	Mosquitoes	Data not readily available in recent literature	Data not readily available in recent literature
Picaridin	20%	Aedes, Anopheles, Culex mosquitoes	8 - 14 hours[8]	ED95: 81.8 µg/cm ² (Anopheles gambiae)[9]
10%		Aedes, Anopheles, Culex mosquitoes	3.5 - 8 hours[8]	
20%	Ticks		Up to 12 hours[4]	
IR3535	20%	Aedes, Culex mosquitoes	7 - 10 hours[10]	ED95: 212.4 µg/cm ² (Anopheles gambiae)[9]
20%	Anopheles mosquitoes		Approx. 3.8 hours[10][11]	
10% Lotion	Mosquitoes		7.1 - 10.3 hours[12]	
20% Spray	Mosquitoes		7.1 - 10.3 hours[12]	
10% Lotion	Blacklegged Ticks		9.1 - 12.2 hours[12]	
20% Spray	Blacklegged Ticks		9.1 - 12.2 hours[12]	

Table 2: Toxicological Data

Active Ingredient	Acute Oral LD50 (rat)	Acute Dermal LD50 (rat)	Skin Irritation	Eye Irritation
Dimethyl carbate	1.0 ml/kg[13]	10.0 ml/kg[13]	Causes skin irritation[8]	Causes serious eye irritation[8]
Picaridin	>2000 mg/kg[14]	>2000 mg/kg[15]	Not considered a skin irritant[15]	Slight to moderate[15]
IR3535	>5000 mg/kg[16]	>10000 mg/kg[16]	Mild (in animals) [17]	Serious eye irritant[10][17]

Mechanism of Action

The primary mechanism of action for modern insect repellents like Picaridin and IR3535 involves the disruption of an insect's olfactory system, hindering its ability to locate a host. The precise mechanism for **Dimethyl carbate** is not as well-documented in recent literature.

Picaridin and IR3535: Both Picaridin and IR3535 are known to interact with insect odorant receptors (ORs).[17][18][19] These receptors are located on the dendrites of olfactory sensory neurons in the insect's antennae.[16] When a host-seeking insect flies, it detects volatile chemical cues from its environment. Repellent molecules evaporate from the treated skin and form a vapor barrier. As the insect encounters this vapor, the repellent molecules bind to its ORs.

This binding can have several effects:

- **Antagonism:** The repellent molecule can block the OR, preventing host-derived attractant molecules from binding and activating the neuron.
- **Agonism:** In some cases, the repellent itself can activate certain ORs, leading to a confusing or aversive signal.
- **Modulation:** The repellent can alter the response of the OR to other odorants, effectively "scrambling" the insect's sense of smell.[17][18]

For instance, both Picaridin and IR3535 have been shown to inhibit the response of specific odorant receptors in *Aedes aegypti* mosquitoes (AaOR2 and AaOR8) to known attractants.[18]

[20] Furthermore, studies on the southern house mosquito, *Culex quinquefasciatus*, have identified a specific odorant receptor, CquiOR136, that is activated by DEET, Picaridin, and IR3535.[19]

Dimethyl carbate: The exact molecular targets of **Dimethyl carbate** in insects are not as clearly defined in contemporary research. As a carbamate, its mode of action could potentially involve the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function in insects.[21] However, its primary function as a repellent suggests an olfactory-based mechanism is more likely, though specific receptor interactions have not been extensively studied with modern techniques.

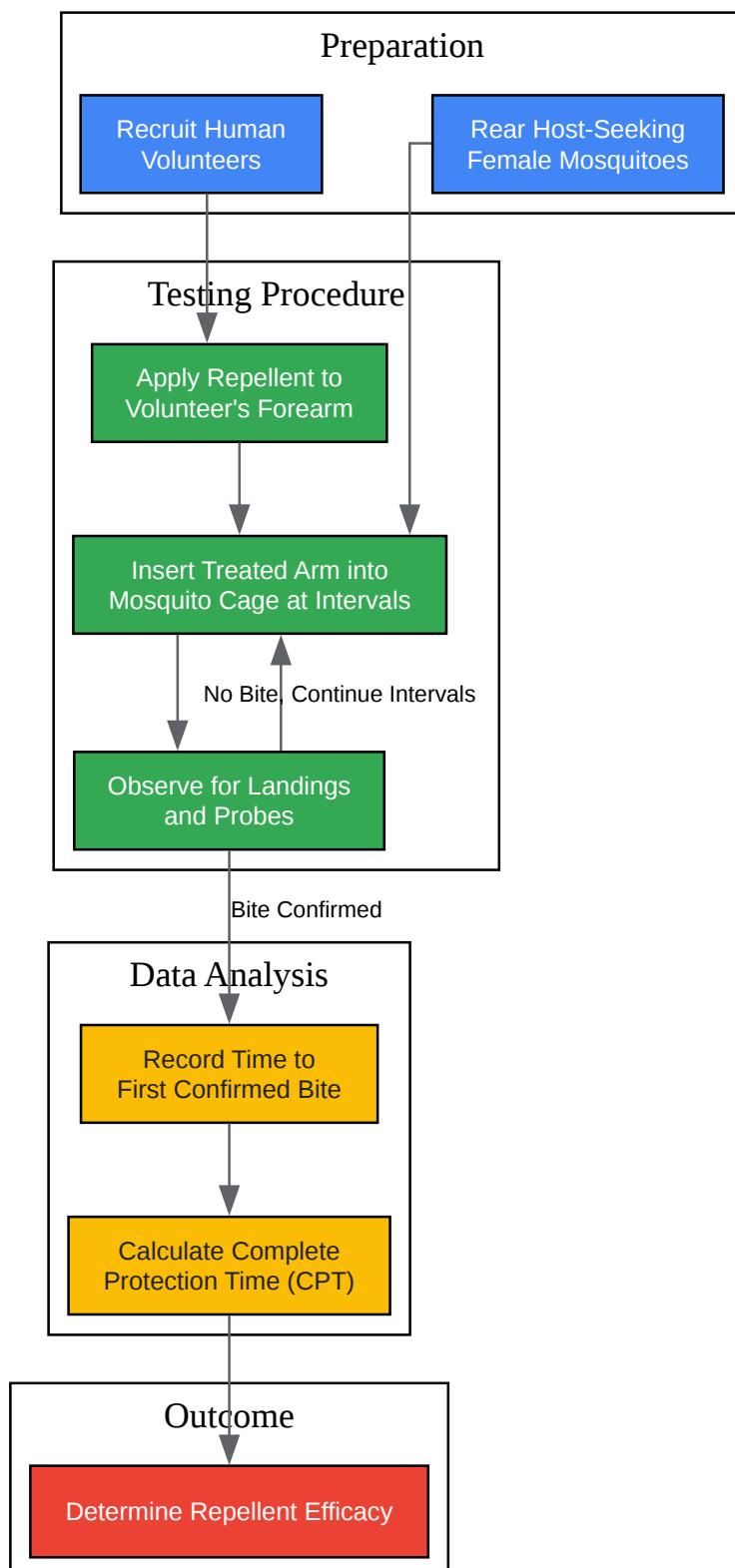
Experimental Protocols

The evaluation of insect repellent efficacy is typically conducted using standardized laboratory and field tests. The "Arm-in-Cage" test is a widely accepted laboratory method for determining the Complete Protection Time (CPT) of a topical repellent.

Key Experiment: Arm-in-Cage Test for Complete Protection Time (CPT)

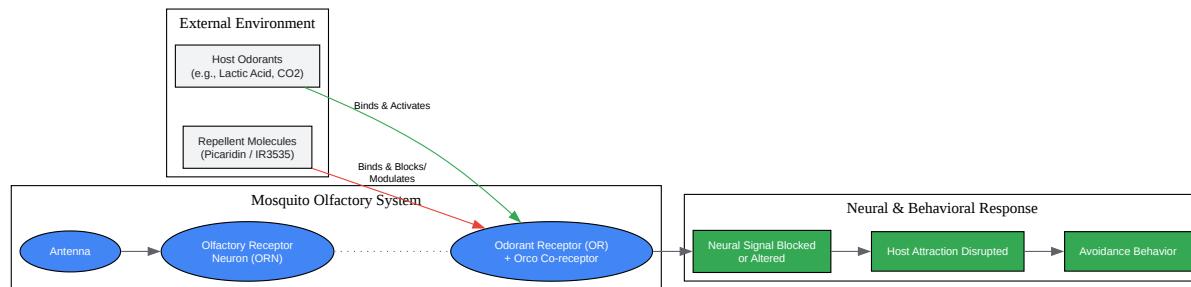
Objective: To determine the duration of time a topical insect repellent provides complete protection from the bites of host-seeking female mosquitoes in a controlled laboratory setting.

Methodology:


- **Subject Recruitment:** Human volunteers are recruited for the study. Inclusion criteria typically include being of a certain age, having no known allergies to insect repellents or mosquito bites, and not being pregnant or breastfeeding. Informed consent is obtained from all participants.
- **Mosquito Rearing:** A laboratory colony of a specific mosquito species (e.g., *Aedes aegypti*, *Anopheles stephensi*, or *Culex quinquefasciatus*) is maintained under controlled conditions of temperature, humidity, and light cycle. For the test, 5-15 day old, non-blood-fed female mosquitoes are used.
- **Repellent Application:** A standardized amount of the test repellent formulation (e.g., 1.0 mL) is applied evenly to a defined area (e.g., 600 cm²) of a volunteer's forearm. The other

forearm may serve as an untreated control or be treated with a standard reference repellent (e.g., DEET) for comparison. The hand is protected by a glove.

- **Exposure:** At predetermined intervals after repellent application (e.g., every 30 or 60 minutes), the volunteer inserts their treated forearm into a cage containing a specified number of host-seeking female mosquitoes (e.g., 200).
- **Data Collection:** The volunteer observes the treated skin for a fixed period (e.g., 3-5 minutes) for mosquito landings and probes. The time to the first confirmed bite is recorded. A confirmed bite is typically defined as a bite followed by a second bite within a 30-minute period.[\[22\]](#)
- **Endpoint:** The Complete Protection Time (CPT) is the time from the application of the repellent until the first confirmed bite. The test for that volunteer is concluded after the first confirmed bite or after a maximum predetermined time (e.g., 8-10 hours) has elapsed without a bite.[\[15\]](#)[\[22\]](#)


Visualizations

Experimental Workflow: Arm-in-Cage Test

[Click to download full resolution via product page](#)

Caption: Workflow of the Arm-in-Cage experimental protocol.

Signaling Pathway: Repellent-Odorant Receptor Interaction

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of Picaridin and IR3535 action.

Conclusion

Picaridin and IR3535 represent significant advancements in insect repellent technology, offering effective and long-lasting protection against a broad range of arthropod vectors. Their favorable safety profiles and material compatibility make them strong alternatives to DEET. The primary mechanism of action for these compounds is the disruption of the insect's olfactory system through interaction with odorant receptors.

In contrast, **Dimethyl carbate**, while historically relevant, is less characterized in modern scientific literature. The lack of recent, direct comparative efficacy and detailed mechanistic studies makes a direct performance comparison with Picaridin and IR3535 challenging. For researchers and drug development professionals, Picaridin and IR3535 present well-documented and effective platforms for the development of new and improved repellent

formulations. Further research into novel active ingredients and delivery systems will continue to enhance personal protection strategies against vector-borne diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Repellent DEET Potentiates Carbamate Effects via Insect Muscarinic Receptor Interactions: An Alternative Strategy to Control Insect Vector-Borne Diseases | PLOS One [journals.plos.org]
- 2. army.mil [army.mil]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. The chemosensory world of mosquitoes: olfactory receptors and their role in blocking mosquito-borne disease transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroform - Wikipedia [en.wikipedia.org]
- 6. Insect Repellents: Modulators of Mosquito Odorant Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Field evaluation of the efficacy of proprietary repellent formulations with IR3535® and Picaridin against Aedes aegypti | Semantic Scholar [semanticscholar.org]
- 8. Dimethyl carbate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Comparative efficacy of insect repellents against mosquito bites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. [microbe-investigations.com](#) [microbe-investigations.com]
- 15. researchgate.net [researchgate.net]

- 16. Phenylthiophenecarboxamide Antagonists of the Olfactory Receptor Co-Receptor Subunit from a Mosquito - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insect repellents: historical perspectives and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Industrial Fellowships - Dept. of Entomology at Rutgers SEBS [entomology.rutgers.edu]
- 19. DDT - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparative efficacy of IR3535 and deet as repellents against adult Aedes aegypti and Culex quinquefasciatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Insect Repellents: Dimethyl Carbate, Picaridin, and IR3535]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1252131#dimethyl-carbate-compared-to-picaridin-and-ir3535>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com